4-(4'-Isobutoxyphenyl)phenylboronic acid
Description
Properties
IUPAC Name |
[4-[4-(2-methylpropoxy)phenyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-12(2)11-20-16-9-5-14(6-10-16)13-3-7-15(8-4-13)17(18)19/h3-10,12,18-19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYMDDOZEZGXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Pathways of 4 4 Isobutoxyphenyl Phenylboronic Acid in Organic Transformations
Suzuki-Miyaura Cross-Coupling Reactions Involving This Boronic Acid
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the synthesis of biaryl compounds, styrenes, and polyolefins from the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org 4-(4'-Isobutoxyphenyl)phenylboronic acid is an excellent coupling partner in these reactions due to the stability, low toxicity, and commercial availability of boronic acids. The general reaction involves the coupling of the boronic acid with an aryl, vinyl, or other suitable organic halide (R-X).
The fundamental catalytic cycle consists of three main steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X) to form a Pd(II) intermediate. libretexts.org
Transmetalation : The organic group from the boronic acid (R²) is transferred to the Pd(II) complex, typically requiring activation by a base. This step forms a new organopalladium(II) species and displaces the halide. libretexts.org
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the catalytically active Pd(0) species. libretexts.org
The electron-donating nature of the 4-isobutoxy group on this compound can facilitate the transmetalation step by increasing the nucleophilicity of the ipso-carbon atom attached to the boron.
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst and the associated ligands. libretexts.org The catalyst system is typically generated in situ from a palladium precursor and a ligand.
Palladium Precursors : Common precursors include Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.orgresearchgate.net
Ligands : Ligands are crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing the reaction's scope and selectivity. libretexts.org For coupling electron-rich boronic acids like this compound, electron-rich and bulky phosphine (B1218219) ligands are often employed. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.orgnih.gov
Notable classes of ligands include:
Monodentate Phosphines : Triphenylphosphine (PPh₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are classic examples.
Biaryl Phosphines : These ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are highly effective for coupling unactivated aryl chlorides and sterically hindered substrates, often allowing for reactions at room temperature or with very low catalyst loadings. nih.gov
N-Heterocyclic Carbenes (NHCs) : These have emerged as powerful alternatives to phosphine ligands, offering high stability and activity.
The choice of ligand can dramatically affect reaction yield and can even determine the stereochemical outcome when coupling with substrates like Z-alkenyl halides. organic-chemistry.orgnih.gov For instance, studies have shown that specific ligands can prevent the isomerization of double bonds during the coupling process. organic-chemistry.org
| Palladium Precursor | Ligand | Base | Solvent | Typical Substrates | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343) | Aryl Chlorides/Bromides | nih.gov |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | Toluene/H₂O | Aryl Bromides | mdpi.comuwindsor.ca |
| Pd(PPh₃)₄ | None (ligand included) | Na₂CO₃ | Dioxane/H₂O | Aryl Bromides/Iodides | mdpi.com |
| PdCl₂(dppf) | None (ligand included) | Na₃PO₄ | Dioxane/H₂O | Heteroaryl Halides | nih.gov |
The kinetics of the Suzuki-Miyaura reaction are complex and depend on the specific substrates, catalyst, ligand, and base used. However, for many systems, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step in the catalytic cycle. libretexts.org The reactivity of the halide partner generally follows the order of bond strength: I > Br > OTf >> Cl. libretexts.org
Kinetic studies on related systems, such as the coupling of alkylboranes, have shown that the reaction can be zero-order in the borane (B79455) and first-order in the aryl halide, which supports oxidative addition as the slow step. nih.gov In other cases, particularly with less reactive boronic esters or under certain conditions, the transmetalation step or the hydrolysis of a palladium(II) halide intermediate can become rate-limiting. nih.govnih.gov
Stereochemistry : A key feature of the Suzuki-Miyaura coupling is that it generally proceeds with retention of configuration with respect to the geometry of vinyl partners and the stereochemistry of alkylboranes. organic-chemistry.orgprinceton.edu For instance, the coupling of a (Z)-vinyl halide will predominantly yield the (Z)-alkene product. This stereospecificity is a result of the concerted nature of the oxidative addition and reductive elimination steps. However, the choice of ligand can be critical, as some catalyst systems can lead to Z-to-E isomerization, potentially through a zwitterionic palladium carbene intermediate. organic-chemistry.org Careful selection of ligands, such as Pd(P(o-Tol)₃)₂, can minimize or prevent this isomerization. organic-chemistry.orgnih.gov
Regioselectivity : In reactions involving substrates with multiple halide atoms, the regioselectivity is governed by the relative reactivity of the C-X bonds. The oxidative addition will preferentially occur at the most reactive site (typically C-I over C-Br over C-Cl). For example, in the coupling of a dihaloarene, selective mono-arylation can often be achieved by controlling the stoichiometry and reaction conditions. Studies on the coupling of substrates like 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have demonstrated that the order of substitution can be controlled, leading to specific regioisomers.
The choice of solvent is a critical parameter for optimizing the Suzuki-Miyaura reaction, as it affects the solubility of reagents, the stability of the catalyst, and the rate of the reaction steps.
Commonly used solvents include:
Aprotic Organic Solvents : Toluene, 1,4-dioxane, and tetrahydrofuran (B95107) (THF) are widely used and provide good solubility for most organic reactants. mdpi.commdpi.com
Polar Aprotic Solvents : Dimethylformamide (DMF) can also be effective, though it may sometimes lead to lower yields. nih.gov
Aqueous/Biphasic Systems : Suzuki couplings are famously compatible with water. libretexts.org Often, a mixture of an organic solvent (like toluene or dioxane) and an aqueous base solution is used. researchgate.netresearchgate.net Water can facilitate the reaction and is environmentally benign, but it can also promote the unwanted side reaction of protodeboronation (replacement of the boronic acid group with a hydrogen atom). nih.gov
Alcohols : Solvents like ethanol, often mixed with water, can also serve as effective media for the coupling. researchgate.net
Optimization studies frequently show that a mixed solvent system, such as dioxane/water or ethanol/water, provides a balance of solubility and reactivity, leading to higher yields and shorter reaction times. nih.govresearchgate.net
| Solvent System | Typical Outcome | Reference |
|---|---|---|
| Toluene | Good for many systems, especially with K₃PO₄. | mdpi.com |
| 1,4-Dioxane / H₂O | Excellent for a wide range of substrates; optimal water content is key. | mdpi.comnih.gov |
| Ethanol / H₂O | Effective and "green" solvent choice, good for many aryl halides. | researchgate.netresearchgate.net |
| DMF | Generally less effective than other solvents for many systems. | nih.gov |
| Water (with surfactant) | Enables ligand-free catalysis under mild conditions. | researchgate.net |
Other Transition Metal-Catalyzed Cross-Coupling Variants
While best known for its role in Suzuki reactions, this compound is also a suitable substrate for other important cross-coupling transformations.
Chan-Lam Coupling : The Chan-Lam (or Chan-Evans-Lam) coupling reaction forms carbon-heteroatom bonds, typically C-N or C-O, by coupling a boronic acid with an amine or an alcohol. wikipedia.orgnrochemistry.com This reaction is catalyzed by copper(II) complexes, such as copper(II) acetate, and can often be performed at room temperature and open to the air, making it a practical alternative to the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the final product. wikipedia.org The scope of the Chan-Lam reaction is broad, accommodating a wide variety of arylboronic acids, including electron-rich ones like this compound, and various N-H and O-H containing compounds. organic-chemistry.org
Sonogashira-like Coupling : The classic Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using palladium and copper co-catalysts. organic-chemistry.org However, variations have been developed that utilize boronic acids as the coupling partner. These "Sonogashira-type" reactions can proceed through different catalytic systems, including gold catalysis, to form diarylacetylenes. nih.govnih.govlookchem.com In these transformations, a compound like this compound can couple with a terminal alkyne or an alkynyl halide, providing a complementary route to conjugated alkyne systems. lookchem.commdpi.com
Lewis Acidic Properties and Complexation Chemistry of the Boronic Acid Moiety
The boron atom in a boronic acid is electron-deficient and acts as a Lewis acid. sdu.dk In aqueous solution, it exists in equilibrium between a neutral, trigonal planar form [Ar-B(OH)₂] and an anionic, tetrahedral boronate form [Ar-B(OH)₃]⁻, which is formed by the addition of a hydroxide (B78521) ion. nih.gov
The strength of this Lewis acidity is quantified by its pKa value. For this compound, the predicted pKa is approximately 8.70. chemicalbook.com This value is influenced by the electronic nature of the aryl substituent. The electron-donating isobutoxy group increases the electron density on the aromatic ring, which slightly reduces the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid (pKa ≈ 8.8-9.0). nih.gov
This Lewis acidity is fundamental to its reactivity in two key ways:
Activation in Suzuki Coupling : The formation of the boronate species [Ar-B(OH)₃]⁻ is a crucial activation step in the transmetalation phase of the Suzuki-Miyaura reaction. The negatively charged boronate is more nucleophilic and readily transfers its aryl group to the palladium center.
Complexation with Diols : Boronic acids reversibly form stable five- or six-membered cyclic esters with 1,2- or 1-3-diols. This property is widely exploited in the design of sensors for saccharides and in purification methods for boronic acids. nih.gov this compound can readily undergo this complexation, for example, with catechols or pinacol (B44631), to form the corresponding boronate esters.
Interactions with Hydroxyl-Containing Substrates (e.g., Diols, Alcohols)
Arylboronic acids, including this compound, readily and reversibly interact with hydroxyl-containing compounds such as alcohols and diols. wikipedia.orgnih.gov This interaction is a fundamental aspect of boronic acid chemistry, leading to the formation of boronate esters. wikipedia.org The process is an equilibrium reaction where the boronic acid condenses with the alcohol or diol, releasing water. wiley-vch.de
The boron atom in a boronic acid is trigonal planar and sp² hybridized, possessing a vacant p-orbital which makes it Lewis acidic. wiley-vch.de This acidity facilitates the interaction with nucleophilic hydroxyl groups. With simple alcohols, the equilibrium may not strongly favor the ester, but with diols, particularly 1,2- and 1,3-diols, stable five- or six-membered cyclic boronate esters are formed. wikipedia.orgwiley-vch.de This cyclization provides a thermodynamic driving force for the reaction.
The pKa of the boronic acid is a critical factor; electron-withdrawing substituents on the aryl ring increase the Lewis acidity of the boron atom, which can facilitate the formation of the tetrahedral boronate species upon interaction with a hydroxyl group. scholaris.canih.gov The isobutoxy group on the phenyl ring of this compound is generally considered electron-donating, which might slightly decrease its Lewis acidity compared to unsubstituted phenylboronic acid. However, the reversible formation of boronate esters with diols remains a predominant characteristic. This reactivity is exploited in various applications, including the design of sensors for saccharides (which are rich in diol functionalities) and as a protective strategy in multi-step synthesis. nih.gov
Formation of Boronate Esters: Synthesis and Applications (e.g., protection, synthesis)
The formation of boronate esters from this compound is a straightforward and widely utilized transformation. These esters are less polar than the corresponding boronic acids and are often used as protecting groups to mask the reactivity of the C-B bond or the diol itself. wiley-vch.de
Synthesis: Boronate esters are typically synthesized by the condensation reaction between the boronic acid and a diol. wiley-vch.de Common methods to drive the equilibrium towards the ester product include the azeotropic removal of water using a Dean-Stark apparatus or the use of dehydrating agents like magnesium sulfate (B86663) or molecular sieves. wiley-vch.desciforum.net For diols like pinacol, the reaction is often high-yielding, forming the stable 2-(4'-(isobutoxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. google.comorganic-chemistry.org
Another synthetic route is the transesterification of a simple boronic ester, such as diisopropyl boronate, with a different alcohol or diol. wiley-vch.de Additionally, boronate esters can be synthesized directly via metal-catalyzed borylation reactions, such as the Miyaura borylation, where an aryl halide is coupled with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst. wikipedia.org
Applications:
Protection: Boronate esters serve as excellent protecting groups for diols due to their ease of formation and cleavage (hydrolysis under mild acidic conditions). Conversely, the boronic acid functionality can be protected as a boronate ester (e.g., a pinacol ester) to increase its stability and robustness towards certain reaction conditions, mitigating side reactions like protodeboronation. wiley-vch.de
Synthesis: Pinacol boronate esters, such as the one derived from this compound, are frequently preferred over free boronic acids in cross-coupling reactions. They are generally more stable, easier to purify, and less prone to forming undesirable trimeric boroxine (B1236090) anhydrides. wikipedia.orgwiley-vch.de They exhibit high reactivity and compatibility in Suzuki-Miyaura couplings.
Table 1: Common Methods for Boronate Ester Synthesis
| Method | Reagents | Conditions | Application |
|---|---|---|---|
| Condensation | Boronic Acid, Diol (e.g., Pinacol) | Toluene, Dean-Stark trap or Dehydrating agent (e.g., MgSO₄) | Protection, Precursor for coupling |
| Miyaura Borylation | Aryl Halide, Bis(pinacolato)diboron | Palladium Catalyst, Base | Direct synthesis from aryl halides |
| Grignard Reaction | Aryl Grignard Reagent, Pinacolborane | Ethereal solvent (e.g., THF) | Synthesis from organometallics |
Oxidation Pathways of Arylboronic Acids to Phenols and Other Derivatives
The carbon-boron bond of arylboronic acids can be readily oxidized to a carbon-oxygen bond, providing a regioselective route to phenols. This transformation, known as oxidative ipso-hydroxylation, is a valuable synthetic tool. nih.gov For this compound, this reaction would yield 4'-isobutoxy-[1,1'-biphenyl]-4-ol.
A variety of oxidizing agents can accomplish this transformation, often under mild, metal-free conditions. nih.gov Common oxidants include:
Hydrogen Peroxide (H₂O₂): Often used in aqueous solutions, sometimes with a base, H₂O₂ is a common and effective reagent for this oxidation. nih.govarkat-usa.org The reaction mechanism is thought to involve the formation of a peroxyboronate intermediate, followed by rearrangement where the aryl group migrates from the boron to the oxygen atom. arkat-usa.org
Oxone® (Potassium Monopersulfate): This stable, solid oxidant is highly effective for converting both electron-rich and electron-deficient arylboronic acids into phenols. nih.gov
Sodium Perborate (SPB): A convenient and safe oxidant that can be used in water or even under solvent-free conditions to produce phenols in high yields and short reaction times. scispace.comnih.gov
The reaction is generally high-yielding and tolerates a wide range of functional groups on the aromatic ring. arkat-usa.orgnih.gov This method represents a significant advantage over other phenol (B47542) syntheses that may require harsh conditions or multi-step procedures. researchgate.net While most applications focus on generating phenols, other derivatives can sometimes be formed depending on the reagents and reaction conditions.
Table 2: Common Oxidants for Arylboronic Acid Hydroxylation
| Oxidant | Typical Conditions | Key Features |
|---|---|---|
| **Hydrogen Peroxide (H₂O₂) ** | Aqueous solution, often with base or co-solvent (e.g., ethanol) | Green oxidant, widely available. nih.govarkat-usa.org |
| Oxone® | Aqueous or mixed-solvent systems | Stable solid, effective for diverse substrates. nih.gov |
| Sodium Perborate (SPB) | Water or solvent-free, room temp. | Safe, rapid reactions, high yields. scispace.comnih.gov |
| Diacetoxyiodobenzene | Various solvents, room temp. | Metal-free, light-free conditions. nih.gov |
Transmetalation Processes in Cross-Coupling Cycles
The most prominent application of this compound is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the arylboronic acid and an organohalide or triflate. libretexts.org The key step in the catalytic cycle where the organic group is transferred from boron to the palladium center is called transmetalation. illinois.edu
The mechanism of transmetalation has been the subject of extensive study and debate. nih.govresearchgate.net Two primary pathways are generally considered:
The Boronate Pathway (Path A): The boronic acid first reacts with a base (e.g., hydroxide, carbonate) to form a more nucleophilic tetracoordinate "ate" complex, such as [ArB(OH)₃]⁻. nih.govnih.gov This activated boronate species then displaces the halide or other leaving group from the arylpalladium(II) complex (formed after oxidative addition), transferring its aryl group to the palladium and generating a diarylpalladium(II) intermediate. researchgate.netacs.org
The Oxo-Palladium Pathway (Path B): The arylpalladium(II) halide complex first undergoes ligand exchange with a hydroxide ion from the base to form an arylpalladium(II) hydroxide complex. nih.govnih.gov This palladium-hydroxo species then reacts with the neutral, Lewis acidic boronic acid. This interaction facilitates the transfer of the aryl group from boron to palladium. nih.gov
Recent studies suggest that for many systems, particularly those using aqueous bases, the reaction between the palladium-hydroxo complex and the neutral boronic acid (Path B) is the kinetically favored pathway. nih.gov Regardless of the precise path, the transmetalation step is crucial as it culminates in the formation of the key diarylpalladium(II) intermediate, which then undergoes reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst. libretexts.org The specific ligands on the palladium, the base used, and the solvent system all play critical roles in the efficiency of this step. illinois.edunih.gov
Metal-Free Transformations Involving Arylboronic Acids
While renowned for their role in metal-catalyzed reactions, arylboronic acids like this compound are also valuable substrates in a growing number of metal-free transformations. elsevierpure.comresearchgate.net These reactions leverage the intrinsic reactivity of the C–B bond to form new bonds without the need for transition metal catalysts, offering advantages in terms of cost, toxicity, and product purity.
Examples of metal-free transformations include:
C-C Bond Formation: Metal-free Suzuki-type reactions have been developed, for instance, coupling arylboronic acids with allylic bromides or benzyl (B1604629) halides. organic-chemistry.org These reactions often proceed via an ionic substitution mechanism, where a base activates the boronic acid to form a nucleophilic boronate that attacks the electrophilic halide. organic-chemistry.orgacs.org
C-O and C-N Bond Formation: The Chan-Lam-Evans reaction, which forms C-O or C-N bonds, is traditionally copper-catalyzed but has inspired the development of related metal-free methodologies. These often involve oxidative conditions.
Hydroxylation and Halogenation: As discussed in section 3.4, the oxidation of arylboronic acids to phenols is a prime example of a metal-free transformation. nih.gov Similarly, ipso-halogenation (replacement of the -B(OH)₂ group with a halogen) can be achieved using appropriate halogenating agents without a metal catalyst. elsevierpure.comresearchgate.net
Other Couplings: Novel metal-free reactions continue to be discovered, such as the oxidative cross-coupling of arylboronic acids with diazirines to produce substituted olefins. rsc.org
These transformations highlight the expanding utility of arylboronic acids beyond traditional cross-coupling chemistry, positioning them as exceptionally versatile intermediates in organic synthesis. elsevierpure.com
Advanced Applications in Chemical Synthesis and Materials Science Utilizing 4 4 Isobutoxyphenyl Phenylboronic Acid
Supramolecular Chemistry and Self-Assembly Processes
Design of Molecular Receptors and Self-Assembled Systems
The structure of 4-(4'-Isobutoxyphenyl)phenylboronic acid, featuring a hydrophobic biphenyl (B1667301) unit and an isobutoxy group, makes it a candidate for the construction of amphiphilic molecular receptors. In aqueous environments, such molecules can self-assemble into organized structures like micelles or monolayers. researchgate.net The boronic acid group can be positioned at the interface of these assemblies, poised for interaction with target molecules.
While specific studies on this compound in molecular receptor design are not prevalent, the principles are well-established with similar phenylboronic acids. For instance, phenylboronic acid-containing amphiphiles have been shown to form Langmuir films at the air-water interface for the recognition of saccharides. researchgate.net The isobutoxy group in this compound would enhance its solubility in organic phases and influence the packing of molecules in self-assembled systems, potentially modulating the accessibility and reactivity of the boronic acid recognition site.
The biphenyl core also plays a crucial role. In the context of liquid crystals, biphenyl derivatives with alkoxy chains are known to exhibit mesogenic properties. researchgate.netmdpi.comgoogle.com The self-assembly of this compound could therefore lead to ordered phases, where the boronic acid moieties are arranged in a regular pattern, creating a surface with a high density of recognition sites.
Non-Covalent Interactions and Supramolecular Recognition
Supramolecular chemistry is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. monash.edunih.govyoutube.com In the case of this compound, these interactions are critical in directing the formation of predictable, well-ordered supramolecular architectures. researchgate.net
The boronic acid group is a strong hydrogen bond donor and can also act as an acceptor, leading to the formation of dimers or extended networks through O-H···O interactions. researchgate.net Crystal structures of related phenylboronic acids, such as 4-(methoxycarbonyl)phenylboronic acid, reveal the formation of inversion dimers through hydrogen bonding between the boronic acid groups. strath.ac.uk
Development of Novel Catalytic Systems and Ligands
Arylboronic acids are not only building blocks but also play a significant role in catalysis, either as catalysts themselves or as precursors to ligands for transition metal-catalyzed reactions.
Boronic Acid-Based Ligands for Transition Metal Catalysis
This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds. nih.govacs.orgrsc.org In these reactions, the boronic acid acts as the organoboron nucleophile that, after activation by a base, transfers its aryl group to the palladium center in a key transmetalation step. acs.org
While the primary role of the boronic acid in Suzuki coupling is that of a reagent, the principles of its interaction with the palladium catalyst are relevant to its potential use in ligand design. The electronic nature of the arylboronic acid can influence the rate and efficiency of the catalytic cycle. The electron-donating nature of the isobutoxy group in this compound can impact the nucleophilicity of the aryl group and its rate of transmetalation.
Although direct use of this compound as a ligand is not widely reported, related phosphine (B1218219) ligands derived from biphenyl scaffolds are common in cross-coupling catalysis. The synthesis of such ligands often starts from functionalized biphenyls, which can be prepared using Suzuki coupling with reagents like this compound. The properties of the resulting biphenyl-based ligands, such as their bite angle and electronic properties, are influenced by the substituents on the biphenyl core.
Organocatalytic Applications of Boronic Acids
In recent years, arylboronic acids have emerged as effective organocatalysts for a variety of chemical transformations, particularly dehydration reactions. bohrium.comresearchgate.netnih.govnih.gov They can activate alcohols towards nucleophilic attack, facilitating reactions such as etherification and C-C bond formation with the generation of water as the only byproduct. nih.gov
The catalytic activity of arylboronic acids in these reactions is attributed to their Lewis acidity and their ability to form boronate esters with alcohols, making the hydroxyl group a better leaving group. Electron-deficient arylboronic acids are often more effective catalysts in this context. nih.gov However, electron-rich arylboronic acids can also exhibit catalytic activity, and the presence of the isobutoxy group in this compound would classify it as an electron-rich variant. nih.gov The specific utility of this compound in organocatalysis would depend on the reaction conditions and the nature of the substrates involved.
For example, arylboronic acids have been shown to catalyze the dehydrative C-alkylation of 1,3-diketones with secondary benzylic alcohols. nih.gov The catalytic cycle is thought to involve the formation of a boronate ester intermediate.
Integration into Advanced Functional Materials (Non-Biological)
The unique properties of this compound make it a promising candidate for incorporation into advanced functional materials, extending beyond discrete molecular systems to extended solid-state structures.
Design and Synthesis of Porous Materials (e.g., MOFs with boronate linkages)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govnih.govacs.orgresearchgate.netresearchgate.net The ability to tune the pore size and functionality of MOFs by judicious selection of the organic linker has led to their application in gas storage, separation, and catalysis.
While the direct use of this compound as a primary linker in MOF synthesis is not extensively documented, there is significant interest in incorporating boronic acid functionality into MOFs. This is often achieved through a mixed-ligand or "metal-ligand-fragment coassembly" strategy, where a boronic acid-containing ligand is used in conjunction with a primary structural linker. bohrium.com This approach allows for the introduction of boronic acid groups into the pores of the MOF, which can then be used for applications such as the selective binding of diol-containing molecules. bohrium.com
Given that biphenyl-dicarboxylic acids are common linkers for MOF synthesis, it is conceivable that a dicarboxylic acid derivative of this compound could be used to construct novel MOFs. The isobutoxy groups would project into the pores of the framework, influencing the hydrophobicity and steric environment of the pores. The boronic acid functionality, if preserved, would offer a site for post-synthetic modification or for the specific recognition of guest molecules.
Fabrication of Responsive Materials
The unique chemical properties of this compound position it as a valuable component in the fabrication of advanced responsive materials. These "smart" materials are designed to undergo significant changes in their physical or chemical properties in response to external stimuli, such as variations in pH or the presence of specific biomolecules. The isobutoxy group in this compound imparts a specific level of hydrophobicity, which plays a crucial role in the self-assembly processes that are fundamental to the creation of these responsive systems.
The hydrophobicity of the substituent on the phenylboronic acid is a critical determinant of the co-assembly behavior. A comparative study of different amphiphilic PBAs revealed that the nature of the alkyl chain significantly affects the formation and characteristics of the resulting assemblies. The study investigated this compound alongside analogues with longer alkyl chains, namely 4-octyloxyphenylboronic acid (C8) and 4-dodecyloxyphenylboronic acid (C12). researchgate.net
The findings indicate that the self-assembly process is a delicate balance of forces. While the more hydrophobic derivatives (C8 and C12) could form stable co-assemblies with the block copolymer, the specific properties of the isobutoxy group in this compound contribute to a nuanced behavior within these systems. This allows for the fine-tuning of the responsive characteristics of the final material.
The responsive nature of materials incorporating this compound stems from the reversible covalent bonding of the boronic acid group with diols. This interaction is pH-dependent, forming a boronate ester under alkaline conditions, which can be cleaved by a decrease in pH or by competitive binding with diol-containing molecules like glucose. This reversible interaction is the fundamental mechanism that allows these materials to function as sensors or controlled release systems.
Interactive Data Table:
Table 1: Comparison of Amphiphilic Phenylboronic Acids in Co-assembly with PHOS-PEO| Phenylboronic Acid Derivative | Alkyl Substituent | Key Finding in Co-assembly |
| This compound | Isobutyl | Participates in co-assembly, with its specific hydrophobicity influencing the overall structure. researchgate.net |
| 4-octyloxyphenylboronic acid | Octyl | Forms stable co-assemblies due to increased hydrophobicity. researchgate.net |
| 4-dodecyloxyphenylboronic acid | Dodecyl | Demonstrates strong self-assembly behavior driven by significant hydrophobic interactions. researchgate.net |
The research into the co-assembly of block copolymers with this compound highlights its potential in creating sophisticated, responsive materials. The ability to modulate the hydrophobic-hydrophilic balance by selecting specific substituents on the phenylboronic acid is a key strategy in the design of next-generation smart materials for a variety of applications in chemical synthesis and materials science.
Computational and Theoretical Investigations of 4 4 Isobutoxyphenyl Phenylboronic Acid
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(4'-Isobutoxyphenyl)phenylboronic acid, DFT studies can elucidate its electronic properties and predict its reactivity.
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.
For analogous compounds like diindolylmethane-phenylboronic acid hybrids, DFT calculations have been used to determine these energy gaps, providing insights into their electronic behavior and potential cytotoxic effects. nih.gov Similar analyses for this compound would involve calculating the energies of its HOMO and LUMO to predict its chemical reactivity and kinetic stability. The isobutoxy group, being an electron-donating group, would be expected to influence the electron density distribution across the phenyl rings and the boronic acid moiety, which in turn affects the HOMO and LUMO energy levels.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.7 |
DFT can be employed to model reaction pathways and calculate the energies of transition states. This is particularly useful for understanding reactions involving boronic acids, such as the Suzuki coupling or esterification reactions. For this compound, transition state calculations could illuminate the mechanism of its participation in such reactions. By identifying the lowest energy pathway, researchers can predict reaction outcomes and optimize conditions. These calculations would involve mapping the potential energy surface of the reaction and identifying the saddle points corresponding to the transition states.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide detailed information about its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. nih.govnih.gov
The isobutoxy group and the phenyl-phenyl bond allow for considerable conformational freedom. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. Furthermore, these simulations can model intermolecular interactions, such as hydrogen bonding between the boronic acid group and solvent molecules, which is crucial for understanding its solubility and reactivity in different media. For instance, studies on similar molecules have shown how intermolecular hydrogen bonds can lead to the formation of dimers and other supramolecular structures. nih.gov
Structure-Reactivity Relationship Studies via Computational Methods
Computational methods are invaluable for establishing structure-reactivity relationships. By systematically modifying the structure of this compound in-silico (e.g., by changing substituents on the phenyl rings) and calculating relevant electronic and structural parameters, a quantitative structure-activity relationship (QSAR) can be developed.
For phenylboronic acids, the pKa value is a key determinant of their reactivity, particularly in forming complexes with diols. nih.gov Computational studies can predict the pKa of this compound by calculating the energy difference between the acid and its conjugate base. The electron-donating nature of the isobutoxy group is expected to increase the pKa compared to unsubstituted phenylboronic acid. nih.gov These theoretical predictions can then be correlated with experimental reactivity data.
Prediction of Spectroscopic Properties to Aid Experimental Analysis
Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. nih.govresearchgate.net
For this compound, DFT calculations can predict:
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies, a theoretical vibrational spectrum can be generated. researchgate.netresearchgate.net This helps in the assignment of experimental IR and Raman bands to specific molecular vibrations.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H, ¹³C, and ¹¹B can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These theoretical shifts are a powerful tool for interpreting experimental NMR spectra and confirming the molecular structure.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum, providing information about the electronic structure and chromophores within the molecule. researchgate.net
Advanced Spectroscopic and Analytical Methodologies for the Study of 4 4 Isobutoxyphenyl Phenylboronic Acid Reactions and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure and reactivity of 4-(4'-Isobutoxyphenyl)phenylboronic acid. By analyzing the chemical environment of various nuclei, researchers can gain detailed information about reaction kinetics, equilibrium processes, and the structure of transient intermediates and final products.
Dynamic NMR (DNMR) techniques, such as Exchange Spectroscopy (EXSY), are particularly powerful for investigating the kinetics of reversible reactions involving boronic acids. nih.gov The primary dynamic process studied is the reversible condensation reaction between the boronic acid group and diols to form boronate esters. nih.govmdpi.com This exchange is fundamental to applications in dynamic covalent chemistry, sensors, and self-healing materials. nih.govmdpi.com
DNMR can quantitatively measure the rate of chemical exchange, providing insights into the factors that influence reaction kinetics, such as the structure of the diol, pH, and the presence of catalysts or additives. nih.gov For instance, studies on phenylboronic acid have used 1D EXSY to measure the magnetization transfer via chemical exchange, allowing for the quantitative determination of rates for dynamic processes that are slower than the NMR timescale. nih.gov The activation energy for such exchange reactions can also be determined; for example, the reshuffling of boroxines, which are dehydration trimers of boronic acids, was observed by ¹H NMR, with peak coalescence at elevated temperatures indicating a rapid exchange process. mdpi.com
Multi-nuclear NMR provides a more complete picture of the chemical transformations involving this compound.
¹¹B NMR Spectroscopy: The boron-11 (B1246496) (¹¹B) nucleus is a quadrupolar nucleus that is highly sensitive to its electronic environment, making ¹¹B NMR an exceptionally useful probe for studying boronic acids. nsf.govresearchgate.netacs.org A significant and diagnostically valuable change in the ¹¹B NMR chemical shift occurs upon a change in the hybridization state of the boron atom. mdpi.commdpi.com
Trigonal Boronic Acid (sp²): The free this compound features a trigonal planar, sp²-hybridized boron atom. This form typically exhibits a ¹¹B NMR signal in the range of δ 27-30 ppm. rsc.orgrsc.org
Tetrahedral Boronate (sp³): Upon reaction with a nucleophile, such as a hydroxide (B78521) ion at higher pH or a diol to form a boronate ester, the boron center becomes sp³-hybridized and tetrahedral. mdpi.commdpi.com This change results in a substantial upfield shift in the ¹¹B NMR spectrum to approximately δ 5-13 ppm, due to increased shielding at the boron nucleus. nsf.govmdpi.comrsc.org
This clear spectral distinction allows for the direct monitoring of acid-base equilibria and complexation with diols. nsf.govmdpi.comnih.gov The relative integration of the signals for the sp² and sp³ species can be used to determine binding affinities and the pKa of the boronic acid, which is known to change upon complexation. nsf.govresearchgate.netnih.gov
| Boron Species | Hybridization | Typical ¹¹B NMR Chemical Shift (δ, ppm) |
| Arylboronic Acid | sp² | 27 – 30 |
| Arylboronate Anion | sp³ | ~9 |
| Arylboronate Ester | sp³ | 5 – 13 |
Table based on data from multiple sources. nsf.govmdpi.comrsc.orgrsc.org
¹⁹F NMR Spectroscopy: For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy serves as a powerful analytical tool. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity. It is used to monitor reactions involving fluorinated reagents and to characterize the resulting products. acs.org For example, in studies of fluorinated boronate esters, distinct signals in the ¹⁹F NMR spectrum can confirm the structure of the synthesized compounds. rsc.org
Mass Spectrometry Techniques for Identification of Intermediates and Products
Mass spectrometry (MS) is a critical technique for the identification and characterization of boronic acids and their derivatives. nih.gov Electrospray ionization (ESI-MS) is a commonly employed soft ionization method for this purpose. nih.govrsc.org
A key challenge in the MS analysis of boronic acids is their propensity to undergo dehydration in the gas phase or in solution to form cyclic trimers known as boroxines. rsc.orgnih.gov This can complicate spectral interpretation. To circumvent this, methods have been developed to derivatize the boronic acid prior to or during analysis. For instance, Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) analysis can be simplified by forming adducts with 1,2-diols, which stabilizes the boron moiety and prevents trimerization. nih.gov
UPLC-ESI-MS methods have been optimized to analyze a broad range of boronic acids, providing high-throughput capabilities for reaction monitoring, such as in Suzuki coupling reactions. rsc.org By carefully tuning instrument parameters, the formation of boroxine (B1236090) and other interfering ions can be minimized. rsc.org MS and MS-MS fragmentation analysis are invaluable for elucidating the structure of reaction products and intermediates, including those formed in multicomponent reactions like the Petasis reaction. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray crystallography provides definitive, unambiguous information about the three-dimensional structure of this compound and its derivatives in the solid state. This technique reveals precise bond lengths, bond angles, and intermolecular interactions.
Studies on analogous compounds like 4-(methoxycarbonyl)phenylboronic acid show that the molecule is nearly planar. nih.gov In the solid state, arylboronic acids typically form dimeric structures through intermolecular hydrogen bonds between the boronic acid OH groups. nih.gov These dimers can then be further linked into extended networks, such as undulating sheets, via additional hydrogen bonds involving other functional groups present in the molecule. nih.gov
For this compound, X-ray analysis would be expected to reveal:
An O-B-O bond angle close to 120°, consistent with sp² hybridization at the boron atom. nih.gov
A specific dihedral angle between the two phenyl rings.
A dimeric arrangement through a pair of O-H···O hydrogen bonds between the B(OH)₂ groups of two molecules.
This structural information is vital for understanding packing effects in the solid state and for correlating structure with physical properties.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a molecular fingerprint based on the vibrational modes of a compound. These methods are excellent for identifying functional groups and analyzing changes in bonding during reactions.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands.
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponds to the stretching of the hydroxyl groups in the B(OH)₂ moiety, often broadened due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl group appear just below 3000 cm⁻¹. rsc.org
Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic rings.
B-O Stretching: A strong, characteristic band for the B-O single bond stretch is typically observed in the 1330-1390 cm⁻¹ range.
C-O Stretching: The aryl-ether C-O stretch of the isobutoxy group is expected around 1250 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, as it is particularly sensitive to symmetric vibrations and non-polar bonds. youtube.com For this compound, key Raman bands would include the symmetric breathing modes of the phenyl rings and the B-C stretching vibration, which provides direct information about the bond between the phenyl ring and the boron atom. researchgate.netrsc.org Raman is also effective for studying materials in aqueous solutions, which can be an advantage over IR for certain applications. rsc.org
UV-Visible Spectroscopy for Electronic Transitions and Complex Formation
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is used to study conjugation, complex formation, and changes in the electronic structure. The spectrum of this compound is dominated by π-π* transitions associated with its conjugated biphenyl (B1667301) system.
The optical properties of phenylboronic acids are often pH-sensitive. core.ac.uk This is due to the equilibrium between the neutral, trigonal sp² hybridized boronic acid and the anionic, tetrahedral sp³ hybridized boronate at higher pH. core.ac.uk This structural change alters the electronic properties of the molecule, leading to shifts in the absorbance and fluorescence spectra. core.ac.uk
Furthermore, the formation of boronate esters through complexation with diols also perturbs the electronic structure, resulting in observable changes in the UV-Vis spectrum. researchgate.net These spectral changes can be monitored to determine binding constants and study the kinetics of complex formation, making UV-Vis spectroscopy a valuable tool for developing boronic acid-based sensors. core.ac.ukresearchgate.net
Chromatographic Methods for Reaction Progress Analysis and Purity Assessment of this compound
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for monitoring the progress of reactions involving this compound and for assessing the purity of the final products and any isolated intermediates. These methods offer high resolution and sensitivity, allowing for the separation and quantification of the starting materials, products, and potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound and its derivatives. Its application is crucial in tracking the consumption of starting materials and the formation of the desired product in real-time, most notably in Suzuki-Miyaura cross-coupling reactions where this boronic acid is a key reagent. chemicalbook.com
Methodology for Reaction Monitoring and Purity Assessment:
A typical reversed-phase HPLC (RP-HPLC) method is generally employed for the analysis of this compound. While specific validated methods for this exact compound are not extensively published in peer-reviewed literature, established methods for structurally similar phenylboronic acid derivatives can be adapted. aobchem.comfrontiersin.org These methods commonly utilize a C18 stationary phase, which separates compounds based on their hydrophobicity.
A gradient elution is often preferred to achieve optimal separation of the relatively polar boronic acid from the more non-polar coupled products and byproducts. The mobile phase typically consists of a mixture of an aqueous component (often with a pH modifier like formic acid or a buffer such as ammonium (B1175870) acetate) and an organic solvent, most commonly acetonitrile (B52724) or methanol. aobchem.comsigmaaldrich.com Detection is frequently performed using a UV detector, as the aromatic rings in the molecule absorb UV light, or more selectively and sensitively with a mass spectrometer (LC-MS). bldpharm.comresearchgate.net
Illustrative HPLC Method Parameters:
Based on common practices for boronic acid analysis, a hypothetical HPLC method for assessing the purity of this compound is presented below.
Table 1: Representative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Using such a method, the purity of a this compound sample can be determined by integrating the area of the main peak and comparing it to the total area of all observed peaks. For reaction monitoring, aliquots can be taken from the reaction mixture at various time points, quenched, and injected into the HPLC to determine the relative concentrations of reactants and products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to convert it into a more volatile species. However, a more common application of GC-MS in this context is the analysis of potential volatile or semi-volatile impurities that may be present in the boronic acid starting material or arise from side reactions.
Challenges in the direct GC-MS analysis of boronic acids include their tendency to undergo dehydration to form cyclic anhydrides (boroxines) in the hot injector port, leading to complex chromatograms. frontiersin.org
Derivatization for GC-MS Analysis:
To overcome the low volatility and potential degradation of boronic acids, derivatization is a common strategy. This involves reacting the boronic acid with a reagent to form a more volatile and thermally stable derivative. For instance, boronic acids can be derivatized with silylating agents or converted to their pinacol (B44631) esters.
Illustrative GC-MS Method Parameters for Impurity Profiling:
The following table outlines typical parameters for a GC-MS method that could be used for the analysis of volatile impurities in a sample of this compound, or for the analysis of its derivatives.
Table 2: Representative GC-MS Method Parameters for Impurity Analysis
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
This type of method would be suitable for identifying and quantifying low levels of volatile organic compounds that may be present as impurities. The mass spectrometer provides definitive identification of the separated components based on their mass spectra.
Future Research Directions and Emerging Opportunities in Boronic Acid Chemistry Pertaining to This Compound
Exploration of Novel Synthetic Pathways
The development of efficient and innovative synthetic routes to 4-(4'-Isobutoxyphenyl)phenylboronic acid is paramount for its widespread application. While classical methods provide a foundation, future research will likely focus on more sophisticated and sustainable approaches.
Traditional synthesis of arylboronic acids often involves the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a trialkyl borate (B1201080) ester. researchgate.net A plausible and established route for this compound would, therefore, involve the Grignard reagent formed from 4-bromo-4'-isobutoxybiphenyl. The synthesis of this precursor, in turn, can be achieved through the Williamson ether synthesis between 4-bromo-4'-hydroxybiphenyl (B1266404) and isobutyl bromide. A key intermediate, 3-bromo-4-isobutoxybenzonitrile, has been synthesized, suggesting a potential pathway to the target boronic acid. researchgate.netgoogle.com
Future research should aim to optimize these multi-step sequences. This includes exploring alternative, more atom-economical methods for the initial C-O bond formation and subsequent C-B bond formation. For instance, palladium-catalyzed cross-coupling reactions could be investigated for the etherification step.
Furthermore, direct C-H borylation of 4-isobutoxybiphenyl represents a more elegant and efficient strategy. This approach, often catalyzed by iridium or rhodium complexes, avoids the pre-functionalization required for Grignard or organolithium routes, thereby reducing step count and waste generation. Research in this area would focus on developing catalysts with high regioselectivity to favor borylation at the desired para-position of the unsubstituted phenyl ring.
| Synthetic Approach | Key Intermediates/Reagents | Potential Advantages | Research Focus |
| Grignard Route | 4-bromo-4'-isobutoxybiphenyl, Mg, Trialkyl borate | Well-established, reliable | Optimization of reaction conditions, purification methods |
| C-H Borylation | 4-isobutoxybiphenyl, Bis(pinacolato)diboron (B136004), Iridium/Rhodium catalyst | Atom-economical, fewer steps | Catalyst development for high regioselectivity |
Development of Expanded Reactivity Profiles
The boronic acid functional group is a cornerstone of modern cross-coupling chemistry, most notably in the Suzuki-Miyaura reaction. researchgate.netresearchgate.netmdpi.com This reaction allows for the formation of carbon-carbon bonds by coupling the boronic acid with a variety of organic halides and triflates. For this compound, this opens up avenues for the synthesis of complex biaryl and polyaryl structures, which are prevalent in liquid crystals, organic electronics, and pharmaceuticals. Future research will likely explore the use of this compound in the synthesis of precisely defined oligomers and polymers with tailored electronic and photophysical properties.
Beyond the well-trodden path of Suzuki coupling, the Chan-Lam coupling offers a powerful method for the formation of carbon-heteroatom bonds. researchgate.netnih.gov This copper-catalyzed reaction enables the coupling of boronic acids with amines, alcohols, and thiols. The application of Chan-Lam coupling to this compound could lead to the synthesis of novel compounds with interesting material or biological properties. For example, coupling with aromatic amines could yield precursors to advanced polymers or molecular electronic components.
Further expansion of the reactivity profile could involve exploring less common transformations of boronic acids. This includes their use as catalysts in their own right, for example, in condensation reactions. nih.gov Additionally, the development of diastereoselective or enantioselective reactions involving the boronic acid moiety could lead to the synthesis of chiral materials and molecules.
| Reaction Type | Coupling Partner | Potential Products | Emerging Opportunities |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halides, Triflates | Poly(p-phenylene) derivatives, Liquid crystal precursors | Synthesis of functional polymers and materials |
| Chan-Lam Coupling | Amines, Alcohols, Thiols | Aryl amines, Aryl ethers, Aryl thioethers | Development of novel functional molecules |
| Boronic Acid Catalysis | Aldehydes, Amines | Imines, Amides | Green and metal-free catalytic systems |
Integration into Advanced Nanosystems (Non-Biological)
The unique structural characteristics of this compound make it an attractive building block for the construction of advanced non-biological nanosystems.
Liquid Crystals: The rigid biphenyl (B1667301) core combined with the flexible isobutoxy tail suggests that this molecule, or derivatives thereof, could exhibit liquid crystalline behavior. mdpi.comdakenchem.comresearchgate.netrsc.orgresearchgate.net Thermotropic liquid crystals, which change phase with temperature, are crucial components in displays and sensors. mdpi.comdakenchem.com Future research could focus on the synthesis of homologous series of compounds derived from this compound to systematically study the structure-property relationships and tune the liquid crystalline phase behavior.
Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous polymers with a well-defined and tunable structure. nih.govchemicalbook.com The boronic acid group is a key functional group for the formation of boronate ester-linked COFs. The ditopic nature of this compound makes it a suitable linear linker for the construction of 2D or 3D COFs when combined with multitopic nodes (e.g., polyols). The isobutoxy groups would project into the pores of the resulting framework, influencing the pore environment and potentially leading to selective guest uptake or catalytic activity.
Molecular and Polymeric Sensors: The ability of boronic acids to reversibly bind with diols forms the basis of many sensing applications. While often used for glucose sensing, this principle can be extended to other diol-containing analytes. This compound could be incorporated into polymers or onto surfaces to create sensors where the binding event is transduced into a measurable signal, such as a change in fluorescence or conductivity.
Sustainable and Scalable Production Methodologies
For this compound to be utilized in large-scale applications, the development of sustainable and scalable production methods is essential. This involves addressing several key areas:
Green Solvents and Reagents: Future synthetic protocols should aim to replace hazardous organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents. Similarly, the use of stoichiometric and often toxic reagents should be minimized in favor of catalytic approaches.
Catalyst Recycling: In catalytic reactions, such as C-H borylation or Suzuki coupling, the ability to recover and reuse the expensive and often precious metal catalyst is crucial for economic viability and sustainability. researchgate.net Research into heterogeneous catalysts, where the active metal is supported on a solid matrix, is a promising direction. researchgate.net These catalysts can be easily separated from the reaction mixture and potentially reused multiple times.
Flow Chemistry: Continuous flow manufacturing offers several advantages over traditional batch processing, including improved safety, better process control, and easier scalability. The synthesis of this compound could be adapted to a flow process, allowing for a more efficient and consistent production.
Synergistic Approaches Combining Boronic Acid Chemistry with Other Fields
The true potential of this compound may be realized through its integration with other fields of chemistry and materials science.
Polymer Chemistry: The incorporation of this boronic acid into polymer backbones or as a pendant group can lead to the development of "smart" materials. For example, polymers containing this moiety could exhibit stimuli-responsive behavior, changing their properties in response to changes in pH or the presence of specific analytes. The reversible nature of the boronate ester linkage can also be exploited to create self-healing polymers and vitrimers, which are a class of plastics that can be reprocessed like thermoplastics while retaining the mechanical properties of thermosets. nih.gov
Supramolecular Chemistry: The boronic acid group can participate in non-covalent interactions, such as hydrogen bonding, to form well-ordered supramolecular assemblies. The combination of the rigid biphenyl core and the recognition properties of the boronic acid could be used to design and construct complex, functional supramolecular architectures.
Organometallic Catalysis: While often a substrate in catalytic reactions, boronic acids can also act as ligands for metal centers or as co-catalysts. nih.gov The electronic properties of this compound could be harnessed to modulate the activity and selectivity of organometallic catalysts in a variety of transformations.
Q & A
Basic Research Questions
Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions using 4-(4'-isobutoxyphenyl)phenylboronic acid?
- Methodological Answer : The Suzuki-Miyaura reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃ or K₃PO₄), and a polar solvent (e.g., THF/H₂O or DME/H₂O) under inert conditions. For arylboronic acids like this compound, optimal coupling temperatures range from 60–100°C. The isobutoxy group may sterically hinder reactivity, requiring prolonged reaction times (12–24 hours) .
| Catalyst System | Base | Solvent | Yield Range (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 65–85 | |
| PdCl₂(dppf) | K₃PO₄ | DME/H₂O | 70–90 |
Q. How should this compound be purified to minimize boroxine formation?
- Methodological Answer : Boronic acids are prone to anhydride (boroxine) formation. Purification via recrystallization from aqueous ethanol (1:1 v/v) or chromatography on silica gel with ethyl acetate/hexane (3:7) is recommended. Addition of a stabilizing agent like 1,3-propanediol (1–5 mol%) during storage can suppress degradation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹¹B NMR : Expect a peak near δ 28–32 ppm for the boronic acid group.
- ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–7.5 ppm; isobutoxy protons at δ 1.0–1.2 (CH₃) and δ 3.7–4.0 (OCH₂).
- FT-IR : B-O stretching at ~1340 cm⁻¹ and O-H (boronic acid) at ~3200 cm⁻¹.
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40) and 0.1% formic acid to assess purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies often arise from variations in substrate electronic effects, catalyst loading, or moisture sensitivity. Systematic studies should:
Compare reaction yields under inert (glovebox) vs. ambient conditions.
Screen ligands (e.g., SPhos, XPhos) to enhance sterically hindered coupling.
Use kinetic profiling (e.g., in situ IR) to monitor intermediate formation.
- Example: A 2022 study found that electron-withdrawing substituents on the aryl halide partner reduced yields by 15–20% compared to electron-donating groups .
Q. What strategies improve the aqueous solubility of this compound for biomedical applications?
- Methodological Answer :
- Structural modification : Introduce polar groups (e.g., sulfonamide, carboxylate) at the para position (see ).
- Formulation : Use cyclodextrin inclusion complexes or PEGylation to enhance solubility.
- pH adjustment : Boronic acids form soluble tetrahedral boronate ions at pH > 8.5.
- Data: Derivatives with carboxylate groups (e.g., 4-carboxyphenylboronic acid) show 3–5× higher solubility in PBS (pH 7.4) .
Q. How can this compound be functionalized onto nanoparticles for targeted glycoprotein recognition?
- Methodological Answer :
Surface modification : Coat iron oxide or silica nanoparticles with 4-azidobenzoic acid esters.
Click chemistry : Perform Cu(I)-catalyzed azide-alkyne cycloaddition with alkyne-terminated boronic acid derivatives.
Validation : Use surface plasmon resonance (SPR) to quantify binding affinity (e.g., Kd = 10–100 nM for glycoprotein interactions) .
| Nanoparticle Type | Functionalization Efficiency (%) | Glycoprotein Binding Affinity (Kd, nM) |
|---|---|---|
| Iron Oxide | 85–90 | 15–30 |
| Silica | 75–80 | 50–100 |
| Diamond | 90–95 | 10–20 |
Q. What mechanistic insights explain the pH-dependent binding of this compound to diols in glycoproteins?
- Methodological Answer : The boronic acid-diol equilibrium shifts toward the tetrahedral boronate ester at alkaline pH (pKa ~8.5). Techniques to study this include:
- Fluorescence quenching assays : Monitor binding using a labeled glycoprotein (e.g., fetuin-FITC).
- ¹¹B NMR spectroscopy : Detect boronate ester formation via chemical shift changes (δ 10–15 ppm).
- Isothermal titration calorimetry (ITC) : Measure ΔH and ΔS of binding .
Data Analysis & Optimization
Q. How do substituents on phenylboronic acid derivatives influence their biological activity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -CF₃, -CN): Enhance binding to sialic acid residues (IC50 = 10–20 µM).
- Hydrophobic groups (e.g., -isobutoxy): Improve membrane permeability but reduce solubility.
- Comparative data:
Q. What computational methods predict the reactivity of this compound in catalytic cycles?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
